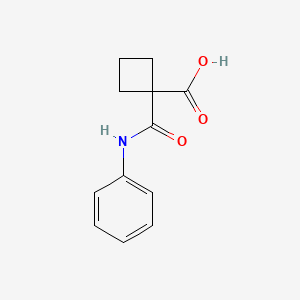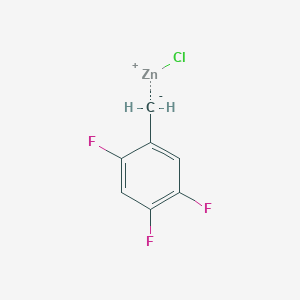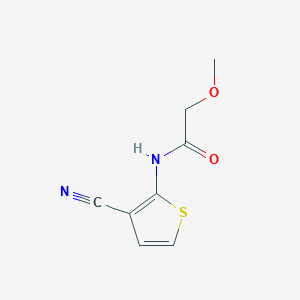
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide is a heterocyclic amide derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a methoxyacetamide moiety. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-methoxyacetamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-methoxyacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The methoxyacetamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
作用機序
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and methoxyacetamide groups play a crucial role in its biological activity. For instance, the cyano group can interact with nucleophilic sites in biological molecules, while the methoxyacetamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-cyanothiophen-2-yl)-2-methoxyacetamide include:
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-(thiophen-2-yl)nicotinamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H8N2O2S |
|---|---|
分子量 |
196.23 g/mol |
IUPAC名 |
N-(3-cyanothiophen-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C8H8N2O2S/c1-12-5-7(11)10-8-6(4-9)2-3-13-8/h2-3H,5H2,1H3,(H,10,11) |
InChIキー |
HRIVUGCVAMSJNT-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)NC1=C(C=CS1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


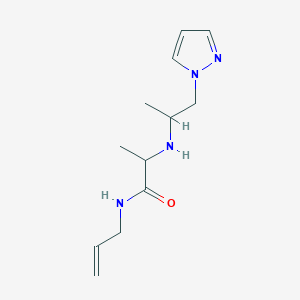
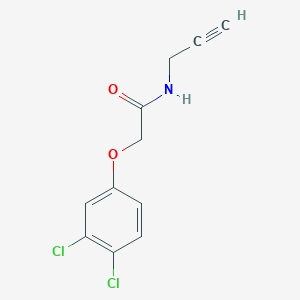
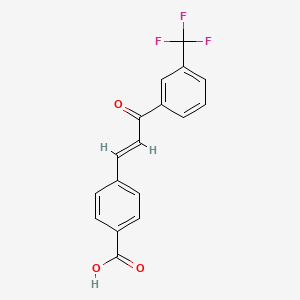
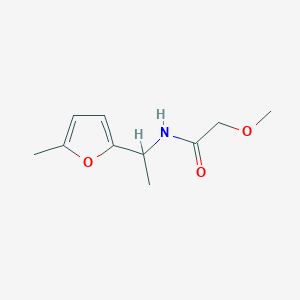


![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
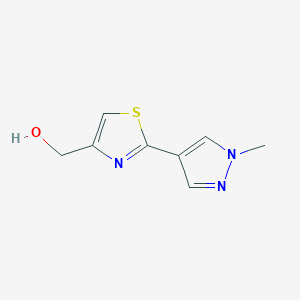
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
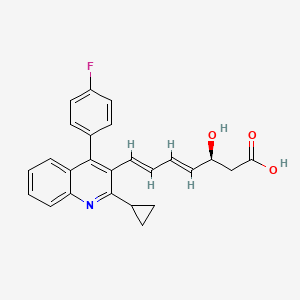
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
